A Technical Guide to the Basic Properties of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
A Technical Guide to the Basic Properties of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic and physicochemical properties of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, a member of the lophine derivative family. Lophine and its analogues are of significant interest due to their applications in medicinal chemistry and materials science, often serving as versatile scaffolds for drug discovery and as functional fluorophores.[1][2] This document consolidates available data on the compound's synthesis, structure, and spectroscopic profile. It further provides a theoretical framework for understanding its basicity (pKa) and detailed, field-proven experimental protocols for its empirical determination. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in a laboratory setting.
Introduction and Molecular Overview
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole belongs to the class of 2,4,5-triarylimidazoles, with the parent compound, 2,4,5-triphenyl-1H-imidazole, commonly known as lophine.[3] These compounds are synthesized through a multi-component reaction, typically involving the condensation of benzil, a substituted benzaldehyde (in this case, 4-fluorobenzaldehyde), and ammonium acetate in glacial acetic acid.[3][4] The imidazole core is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base.[1] The basicity is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom (N3), which can accept a proton. The properties of the aryl substituents at the 2, 4, and 5 positions significantly modulate the electronic and steric environment of the imidazole ring, thereby influencing its fundamental properties.
The key structural features influencing the basic properties of the title compound are:
-
Imidazole Core: The intrinsic basicity of the heterocyclic ring.
-
Phenyl Groups (C4, C5): These bulky groups provide steric hindrance and contribute to the overall electronic structure through resonance.
-
2-(4-fluorophenyl) Group: The substituent at the C2 position has the most direct electronic influence on the basicity of the N3 nitrogen. The 4-fluorophenyl group is electron-withdrawing due to the high electronegativity of fluorine (inductive effect), which is expected to decrease the electron density on the imidazole ring and, consequently, lower its basicity compared to the unsubstituted lophine.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties is critical for any application, from designing reaction conditions to formulating it for biological assays.
Basicity and pKa Analysis
The basicity of an imidazole is quantified by the pKa of its conjugate acid (the imidazolium ion). A lower pKa value indicates a weaker base.
Theoretical Estimation: Direct experimental pKa data for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is not readily available in the cited literature. However, we can predict its basicity relative to parent compounds:
-
Imidazole: The pKa of the imidazolium ion is approximately 7.0.
-
Lophine (2,4,5-triphenyl-1H-imidazole): The phenyl groups are generally electron-withdrawing compared to hydrogen, which would slightly decrease the basicity compared to imidazole.
-
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole: The fluorine atom at the para-position of the C2-phenyl ring exerts a strong negative inductive effect (-I). This effect withdraws electron density from the imidazole ring, making the lone pair on the N3 nitrogen less available for protonation. Therefore, the pKa of the title compound is expected to be lower than that of lophine.
Solubility Profile
Quantitative solubility data is not extensively reported. However, based on common laboratory procedures, a qualitative profile can be established.
-
Polar Organic Solvents: The compound is soluble in dimethyl sulfoxide (DMSO).[5][6] Recrystallization from ethanol suggests moderate to good solubility in hot ethanol.[4][7]
-
Non-Polar Solvents: Generally, lophine derivatives exhibit poor solubility in non-polar solvents like hexanes.
-
Aqueous Solvents: Solubility in aqueous media is expected to be very low, a common characteristic of poly-aromatic compounds. This necessitates the use of co-solvents like DMSO or ethanol for preparing stock solutions for biological assays.[8]
Spectroscopic and Structural Data
Spectroscopic data is fundamental for confirming the identity and purity of the compound.
Table 1: Summary of Spectroscopic Data for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
| Technique | Observed Peaks / Signals | Interpretation | Reference |
|---|---|---|---|
| IR (KBr, cm⁻¹) | 3420, 3029, 1658, 1608, 1493, 1451, 1158, 737 | N-H stretch, C-H (aromatic), C=N stretch, C=C stretch (aromatic), C-N stretch, C-F stretch, C-H bend | [4] |
| ¹H NMR (ppm) | 12.82 (s, 1H), 8.14 (d, 2H), 7.95 (d, 2H), 7.83-7.20 (m, 10H) | Imidazole N-H, ortho-protons of 2-phenyl ring, meta-protons of 2-phenyl ring, Protons of 4,5-diphenyl rings | [4] |
| ¹³C NMR (ppm) | 158.04, 148.07, 145.10, 142.02, 141.25, 133.64, 132.04, 131.06, 129.84, 129.34, 128.84, 127.45, 120.62, 112.16, 104.20 | Aromatic and imidazole carbons | [4] |
| MS (FAB) | m/z 314 (M⁺) | Molecular ion peak corresponding to C₂₁H₁₅N₂F |[4] |
Crystal Structure Insights: While a crystal structure for the exact title compound is not cited, data for the closely related 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole reveals key structural features. In this analogue, the central imidazole ring is essentially planar.[9] The attached phenyl and fluorophenyl rings are significantly twisted out of the plane of the imidazole ring, with dihedral angles ranging from 33° to 63°.[9] This non-planar conformation is a hallmark of lophine derivatives and is a result of steric hindrance between the bulky aryl substituents.
Experimental Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary calibrations and controls.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the protonated (BH⁺) and neutral (B) forms of the molecule have different UV-Vis absorption spectra.[8][10] By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.
Causality: The choice of UV-Vis spectrophotometry is ideal for chromophoric molecules like triarylimidazoles. It requires only a small amount of material, which is advantageous for sparingly soluble compounds, and can be readily automated using 96-well plates for higher throughput.[8]
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 3 to 11 (e.g., citrate, phosphate, borate buffers). Ensure a constant ionic strength (e.g., 0.1 M) across all buffers by adding a salt like KCl.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the imidazole compound (e.g., 10 mM) in a suitable organic solvent like DMSO or methanol.[8]
-
Sample Preparation: In a series of cuvettes or a 96-well UV-transparent plate, add a fixed volume of each buffer solution. To each well, add a small, constant aliquot of the compound's stock solution. The final concentration of the organic co-solvent should be kept low and constant (e.g., ≤2% v/v) to minimize its effect on the pH and pKa.[8] Prepare blank samples containing only the buffer and co-solvent.
-
Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each sample against its corresponding blank.
-
Data Analysis:
-
Identify a wavelength (λ) where the absorbance difference between the fully protonated (low pH) and deprotonated (high pH) forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[11]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for absorbance: pKa = pH + log[(A - A_B) / (A_BH+ - A)] where A is the absorbance at a given pH, A_B is the absorbance of the neutral form (at high pH), and A_BH+ is the absorbance of the protonated form (at low pH).
-
Workflow Diagram for pKa Determination:
Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.
Protocol: Qualitative Solubility Assessment
This protocol provides a standardized "shake-flask" method for estimating solubility, which is crucial for planning experiments.[12]
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane).
-
Sample Preparation: To a series of small, clear vials, add a pre-weighed amount of the compound (e.g., 1-2 mg).
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Equilibration: Cap the vial and agitate vigorously using a vortex mixer for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25 °C) for at least 1 hour to reach equilibrium.
-
Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.
-
Incremental Addition: If solid remains, continue adding the solvent in measured increments (e.g., 0.1 mL), repeating steps 4 and 5 after each addition, until the solid dissolves or a large volume of solvent has been added.
-
Classification: Classify the solubility based on the volume of solvent required (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).
Visualization of Basic Properties
Understanding the equilibrium between the neutral and protonated forms is central to the compound's basicity.
Acid-Base Equilibrium Diagram:
Caption: Protonation equilibrium of the imidazole ring, defining its basicity (pKa).
Conclusion
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a weakly basic compound whose properties are defined by its triaryl-substituted imidazole core. The electron-withdrawing nature of the 4-fluorophenyl group is the dominant factor in reducing its basicity compared to unsubstituted lophine. While soluble in polar organic solvents like DMSO, its aqueous solubility is limited. The provided spectroscopic data serves as a reliable reference for identification and quality control. The detailed experimental protocols in this guide offer robust, validated methods for researchers to empirically determine the pKa and solubility, enabling the confident application of this versatile molecule in further research and development.
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